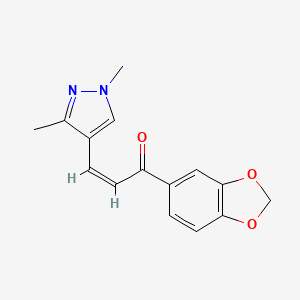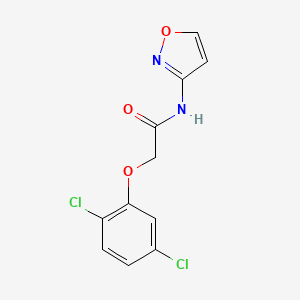
N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide
Übersicht
Beschreibung
N-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, also known as DCBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCBP belongs to the class of furohydrazides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been reported to have neuroprotective effects by preventing oxidative stress and neuronal cell death.
Wirkmechanismus
The exact mechanism of action of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to inhibit the activity of enzymes such as topoisomerase II and HDACs, which are involved in DNA replication and gene expression, respectively. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide also activates the p53 pathway, which is responsible for the regulation of cell cycle and apoptosis. Additionally, N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been reported to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of gene expression, cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has also been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which are responsible for the protection against oxidative stress. Moreover, N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is its ability to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer therapy. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide also exhibits low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, one of the limitations of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide. Firstly, more studies are needed to elucidate the exact mechanism of action of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide and its molecular targets. This will enable the development of more specific and effective therapies based on N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide. Secondly, the optimization of the synthesis method and the improvement of the solubility of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide will enhance its bioavailability and efficacy. Thirdly, the evaluation of the safety and efficacy of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide in preclinical and clinical trials will provide valuable insights into its therapeutic potential. Finally, the exploration of the synergistic effects of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide with other anticancer agents and the development of combination therapies will enhance its therapeutic efficacy and reduce the risk of drug resistance.
Eigenschaften
IUPAC Name |
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-(pyrazol-1-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-13-4-2-11(8-14(13)18)9-19-21-16(23)15-5-3-12(24-15)10-22-7-1-6-20-22/h1-9H,10H2,(H,21,23)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTMIRUYTOKZQC-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C(=O)NN=CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C(=O)N/N=C\C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3,4-dichlorophenyl)methylidene]-5-(1H-pyrazol-1-ylmethyl)furan-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4854004.png)
![N-(1-methylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4854012.png)
![methyl 5-(aminocarbonyl)-2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4854016.png)
![4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4854021.png)

![2-mercapto-3-[3-(4-morpholinyl)propyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854034.png)

![1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone](/img/structure/B4854055.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4854056.png)
![3-(pentyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B4854059.png)

![ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4854073.png)
![N-(2-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4854080.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)